molecular formula C26H47N3O5 B14023765 [(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate

[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate

Cat. No.: B14023765
M. Wt: 481.7 g/mol
InChI Key: BMUDPSXGUBETNP-LTBFMOQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin A Acetate is a cyclic undecapeptide with potent immunosuppressive properties. It is widely used in organ transplantation to prevent graft rejection and in the treatment of various autoimmune diseases. The compound is derived from the fungus Tolypocladium inflatum and has a unique structure that allows it to selectively inhibit T-cell activation .

Chemical Reactions Analysis

Types of Reactions: Cyclosporin A Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its structure-activity relationships .

Common Reagents and Conditions: Common reagents used in the reactions of Cyclosporin A Acetate include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions include various analogues of Cyclosporin A Acetate with modified functional groups. These analogues are studied for their improved immunosuppressive activity and reduced toxicity .

Mechanism of Action

Cyclosporin A Acetate exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . By binding to the cytosolic protein cyclophilin, Cyclosporin A Acetate forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines essential for T-cell proliferation and activation .

Properties

Molecular Formula

C26H47N3O5

Molecular Weight

481.7 g/mol

IUPAC Name

[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate

InChI

InChI=1S/C26H47N3O5/c1-8-10-15-19(3)25(34-20(4)30)24(29(6)7)23(32)17-14-12-11-13-16-21(31)18-28-26(33)22(9-2)27-5/h8,10,19,22,24-25,27H,9,11-18H2,1-7H3,(H,28,33)/b10-8+/t19-,22+,24?,25?/m1/s1

InChI Key

BMUDPSXGUBETNP-LTBFMOQOSA-N

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)CCCCCCC(=O)C(C([C@H](C)C/C=C/C)OC(=O)C)N(C)C)NC

Canonical SMILES

CCC(C(=O)NCC(=O)CCCCCCC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C)NC

Origin of Product

United States

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